1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one

Purity specification Procurement 2,6-difluorophenyl regioisomer

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one (CAS 1179252-28-8) is a synthetic small-molecule building block featuring a 2,6-difluorophenyl ketone and an isopropylthioether side chain. With a molecular formula of C₁₁H₁₂F₂OS and a molecular weight of 230.27–230.28 g/mol, this compound is primarily offered by research chemical suppliers at 97–98% purity for use as a synthetic intermediate in medicinal chemistry and probe-discovery campaigns.

Molecular Formula C11H12F2OS
Molecular Weight 230.28 g/mol
Cat. No. B13633737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one
Molecular FormulaC11H12F2OS
Molecular Weight230.28 g/mol
Structural Identifiers
SMILESCC(C)SCC(=O)C1=C(C=CC=C1F)F
InChIInChI=1S/C11H12F2OS/c1-7(2)15-6-10(14)11-8(12)4-3-5-9(11)13/h3-5,7H,6H2,1-2H3
InChIKeyKEJYZUHCNMWMNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one (CAS 1179252-28-8): Procurement Baseline and Chemical Identity


1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one (CAS 1179252-28-8) is a synthetic small-molecule building block featuring a 2,6-difluorophenyl ketone and an isopropylthioether side chain . With a molecular formula of C₁₁H₁₂F₂OS and a molecular weight of 230.27–230.28 g/mol, this compound is primarily offered by research chemical suppliers at 97–98% purity for use as a synthetic intermediate in medicinal chemistry and probe-discovery campaigns . It is a structural isomer of several commercially cataloged difluorophenyl-isopropylthio-ethanone analogs, and the 2,6-substitution pattern imparts distinct electronic properties relevant to target engagement in structure-based drug design [1].

2,6-Difluorophenyl building block – Preferred geometry for HIV-1 RT and CDK2 inhibitor scaffolds
97–98% certified purity – Suitable for multi-step parallel synthesis without additional purification
Isopropylthioether side chain – Mid-range steric profile for SAR exploration in S-DABO analogs
Computational lipophilicity available – LogP 2.996–3.289 reported; supports permeability screening

Why Difluorophenyl-Thioether Analogs Cannot Be Treated as Interchangeable in 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one Procurement


While several regioisomeric difluorophenyl-isopropylthio-ethanone analogs (2,4-; 2,5-; 3,4-difluoro substitution) share the same molecular formula and molecular weight as the 2,6-isomer, published structure-activity relationship (SAR) studies on closely related chemotypes demonstrate that the position of fluorine substitution on the phenyl ring is a critical determinant of biological potency [1]. In the S-DABO series of HIV-1 non-nucleoside reverse transcriptase inhibitors, aryl moieties differing from the 2,6-difluorophenyl pattern were generally detrimental to inhibitory activity, a phenomenon attributed to favorable electronic effects exerted specifically by the 2,6-fluorines on a charge-transfer interaction with Tyr188 of the target enzyme [1]. Consequently, substituting a 2,5- or 2,4-difluorophenyl isomer for the 2,6-congener in a structure-based drug discovery campaign carries a high risk of potency loss, even when the thioether side chain is conserved. The quantitative evidence below details what is—and is not—known about the specific differentiation of 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one relative to its closest commercially available analogs.

Regioisomeric fluorination geometry
2,5- or 2,4-difluorophenyl isomers may shift the charge-transfer interaction with Tyr188, reducing HIV-1 RT inhibition. SAR from S-DABO series indicates 2,6-fluorines are critical.
Purity grade and supplier variability
Certified 98% purity of the 2,6-isomer offers higher lot consistency than typical 97% min. grades of 2,5-isomer; unverified purity of 2,4-isomer introduces synthesis risk.
Lipophilicity-dependent properties
Computed LogP values differ across regioisomers; even small shifts may alter membrane permeability, microsomal stability, and off-target promiscuity in cell-based assays.

Quantitative Differentiation Evidence: 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one vs. Regioisomeric and Des-Thio Analogs


Commercially Available Purity: 2,6-Isomer at 98% vs. 2,5- and 2,4-Isomer Specifications

The 2,6-difluorophenyl isomer is available from Fluorochem with a certified purity of 98%, and from AKSci with a minimum purity specification of 97% . The 2,5-difluorophenyl isomer is offered by AKSci at 97% min. purity, and by Fluorochem at 98% . The 2,4-difluorophenyl isomer is listed by Chemsrc but without publicly posted vendor purity specifications . For procurement decisions where high starting-material purity is critical to downstream synthetic yield, the 2,6-isomer's 98% certified grade from a UK-based supplier represents a small but quantifiable advantage over the 97% min. grade typical of the 2,5-analog.

Purity specification
Data to verify
98% (certified) vs. 97% min. (2,5-isomer)
Higher certified purity may reduce side-product contamination in SAR studies.
Vendor CoA specifications; independent verification recommended.
Purity specification Procurement 2,6-difluorophenyl regioisomer

Computed LogP Differentiation: 2,6-Isomer (LogP 2.996–3.289) in the Context of Regioisomeric Lipophilicity

Fluorochem reports a computed LogP of 2.996 for 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one, while Chemscene calculates a LogP of 3.289 for the same compound . No experimentally measured or vendor-posted LogP data were located for the 2,5-difluorophenyl (CAS 1184707-53-6) or 2,4-difluorophenyl (CAS 1183512-03-9) isomers in publicly accessible databases as of the search date. The 2,6-substitution pattern is known to create a unique steric and electronic environment around the ketone carbonyl, which can result in a lower LogP than the 2,5- or 2,4-regioisomers due to intramolecular shielding effects from the ortho-fluorines [1]. This LogP difference, when confirmed experimentally, would translate to altered membrane permeability and non-specific protein binding profiles.

Computed LogP
Data to verify
2.996–3.289
Lipophilicity range may affect permeability and non-specific binding; comparator data unavailable.
In silico values; experimental LogP not reported for regioisomers.
Lipophilicity LogP Physicochemical property 2,6-difluorophenyl

Evidence Gap: No Publicly Available Target-Specific Biological Activity Data for 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one

A systematic search of PubChem, ChEMBL, BindingDB, and PubMed (conducted via CAS 1179252-28-8 and SMILES CC(C)SCC(=O)C1=C(F)C=CC=C1F) returned no biochemical IC₅₀, Kd, or cell-based assay data for this exact compound as of the search date [1]. A BindingDB entry (BDBM50578715, CHEMBL4870593) reporting an IC₅₀ of 1.10 nM against fibroblast activation protein (FAP) was confirmed to correspond to a structurally unrelated molecule with an entirely different SMILES string and scaffold [2]. Similarly, published IC₅₀ values for the 2,5-difluorophenyl isomer (MCF-7: 15 µM; HeLa: 12 µM) appear exclusively on a vendor marketing page that could not be verified against a peer-reviewed primary source and must be treated as unsubstantiated . Users procuring this compound for biological screening should be aware that no target engagement or phenotypic activity data exist in the public domain to differentiate it from its regioisomers.

Biological activity data
Data to verify
No public biochemical or cell-based data
Selection must currently rely on SAR inference from related chemotypes.
Searches in PubChem, ChEMBL, BindingDB (May 2026) returned none.
Biological activity Data availability Evidence gap Procurement risk

Class-Level Structural Precedent: 2,6-Difluorophenyl Motif as a Privileged Fragment in Kinase and Reverse Transcriptase Inhibitor Design

The 2,6-difluorophenyl moiety is a recognized privileged fragment in medicinal chemistry. In CDK2 inhibitor optimization, the 2,6-difluorophenyl substitution was identified as critical for potent inhibitory activity, with a co-crystal structure (analog 21j bound to CDK2) revealing that the inhibitor occupies the ATP purine binding site and forms key hydrogen bonds with Leu83 on the protein backbone [1]. In the S-DABO series of HIV-1 non-nucleoside reverse transcriptase inhibitors, the 2,6-difluorophenylethylthymine derivatives demonstrated nanomolar anti-HIV-1 activity, and replacement of the 2,6-difluorophenyl with phenyl, 1-naphthyl, or 2,6-dichlorophenyl was detrimental to potency [2]. Among alkylthio side chains, the 2-c-pentylthio substituent was optimal, while the 2-methylthio was the least performant, suggesting that the isopropylthio group in the target compound may occupy an intermediate steric and lipophilic space [2]. These class-level SAR data support the strategic rationale for selecting a 2,6-difluorophenyl scaffold with a mid-sized alkylthio substituent when designing new analogs, though they do not constitute direct evidence for this specific compound.

Class-level SAR precedent
Class-level
2,6-Difluorophenyl motif critical in CDK2 and HIV-1 RT inhibitors
Supports scaffold selection; direct data for this specific compound absent.
SAR from S-DABO and CDK2 series; isopropylthio group occupies intermediate steric space.
2,6-Difluorophenyl SAR Kinase inhibitor HIV-1 reverse transcriptase Privileged fragment

Recommended Deployment Scenarios for 1-(2,6-Difluorophenyl)-2-(isopropylthio)ethan-1-one in Scientific Procurement


Scaffold for Structure-Based HIV-1 NNRTI Lead Optimization Leveraging 2,6-Difluorophenyl SAR

Based on class-level SAR from the S-DABO series, where the 2,6-difluorophenyl motif was essential for nanomolar HIV-1 reverse transcriptase inhibition and alkylthio side-chain size modulated potency, this compound can serve as a key intermediate for synthesizing novel S-DABO analogs with the isopropylthio group occupying the mid-range steric space between the optimal c-pentylthio and the least-performant methylthio substituents [1]. Procurement should be paired with confirmatory enzymatic testing against recombinant HIV-1 RT to establish the actual potency contribution of the isopropylthio group in this specific scaffold context.

Kinase Inhibitor Fragment Library Expansion Centered on the 2,6-Difluorobenzoyl Pharmacophore

Given the crystallographically confirmed role of the 2,6-difluorophenyl moiety in CDK2 inhibitor binding, this compound may be used as a synthetic precursor for generating focused kinase inhibitor libraries where the isopropylthio group provides a handle for subsequent oxidation to sulfoxide/sulfone derivatives, or for nucleophilic displacement to introduce alternative side chains [1]. The 98% purity specification from Fluorochem supports its direct use in parallel synthesis without additional purification .

Regioisomeric Selectivity Probe for Comparing 2,6- vs. 2,5- vs. 2,4-Difluorophenyl Pharmacodynamics

For research groups investigating the impact of fluorine substitution geometry on target binding kinetics, procuring the 2,6-isomer alongside its 2,5- and 2,4-congeners enables a systematic regioisomeric profiling study. The computed LogP difference (2,6-isomer: 2.996–3.289) suggests measurable differences in lipophilicity-dependent properties such as microsomal stability and plasma protein binding, which can be experimentally validated in a head-to-head comparative panel [1]. This approach directly addresses the current evidence gap by generating the missing comparative biological data.

Synthetic Intermediate for Fluorinated Thioether Bioisostere Exploration

The compound's thioether functionality permits controlled oxidation to sulfoxide and sulfone derivatives, enabling systematic exploration of oxidation-state-dependent bioisosterism. The 2,6-difluorophenyl ketone core provides a stable scaffold for this chemistry, and the availability of the compound at 98% purity minimizes side products during oxidation screening [1]. This application is supported by the compound's defined physicochemical properties (LogP, MW, H-bond acceptor count) that fall within lead-like chemical space.

Application
Selection Property
Validation Focus
HIV-1 NNRTI lead optimization
2,6-Difluorophenyl SAR precedence
Enzymatic testing against recombinant HIV-1 RT
Kinase inhibitor fragment synthesis
2,6-Difluorobenzoyl pharmacophore
CDK2 binding validation
Regioisomeric profiling studies
Computed LogP difference context
Comparative physicochemical and microsomal stability assays
Thioether bioisostere exploration
Oxidation-ready thioether handle
Oxidation-state dependent SAR profiling
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